Ethyl 3,3-dimethylmorpholine-4-carboxylate
Overview
Description
Ethyl 3,3-dimethylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylmorpholine-4-carboxylate can be synthesized through the esterification of 3,3-dimethylmorpholine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3,3-dimethylmorpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Ethyl 3,3-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceutical formulations .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a solvent and reagent in chemical processes .
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,3-Dimethylmorpholine-4-carboxylic acid: This compound is a precursor to ethyl 3,3-dimethylmorpholine-4-carboxylate and shares similar chemical properties.
Ethyl morpholine-4-carboxylate: A similar ester derivative with a different substitution pattern on the morpholine ring.
3,3-Dimethylmorpholine: The parent morpholine compound without the carboxylate ester group.
Uniqueness: this compound is unique due to its specific ester functional group and the presence of two methyl groups on the morpholine ring. These structural features confer distinct chemical and biological properties, making it valuable in various applications .
Biological Activity
Ethyl 3,3-dimethylmorpholine-4-carboxylate (EDMC) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of EDMC, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
EDMC is characterized by the presence of a morpholine ring with ethyl and dimethyl substitutions, which contribute to its chemical reactivity and biological activity. The molecular formula of EDMC is , and it has a molecular weight of approximately 171.24 g/mol.
The biological activity of EDMC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates enzymatic activities and can influence biochemical pathways, making it a valuable compound in biological research. The specific mechanisms include:
- Enzyme Inhibition : EDMC has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cell signaling and metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, potentially affecting neurotransmitter systems or other signaling cascades.
Applications in Biological Research
EDMC has several applications across different scientific fields:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of biologically active molecules, contributing to drug discovery efforts. Its structural properties allow for modifications that enhance therapeutic efficacy.
- Agrochemicals : Research indicates potential use in developing crop protection agents due to its biological activity against pests.
- Peptide Synthesis : EDMC is utilized in peptide chemistry for synthesizing complex peptides, which are crucial for therapeutic applications.
Study 1: Antibacterial Activity
A study investigated the antibacterial properties of EDMC derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited significant antimicrobial activity, particularly against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 4 μg/mL, demonstrating the potential for developing new antibacterial agents based on EDMC .
Study 2: Enzyme Interaction
Research focused on the interaction between EDMC and specific enzymes involved in metabolic pathways. The compound was found to inhibit key enzymes that play a role in drug metabolism, suggesting that it could be used as a tool to study enzyme kinetics and drug interactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of EDMC, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl morpholine-4-carboxylate | Simpler structure; lacks dimethyl substitution | |
Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate | Contains a cyano group; different reactivity | |
N,N-Dimethylmorpholine | No carboxylic group; primarily used as a solvent |
The unique combination of functional groups in EDMC provides distinct chemical reactivity compared to these similar compounds, enhancing its potential biological activity.
Properties
IUPAC Name |
ethyl 3,3-dimethylmorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-13-8(11)10-5-6-12-7-9(10,2)3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISBRJODAJVXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCOCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.